

1-Benzhydrylazetidine-3-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzhydrylazetidine-3-carboxylic acid
Cat. No.:	B015527

[Get Quote](#)

An In-Depth Technical Guide to **1-Benzhydrylazetidine-3-carboxylic Acid** as a Premier Building Block in Organic Synthesis

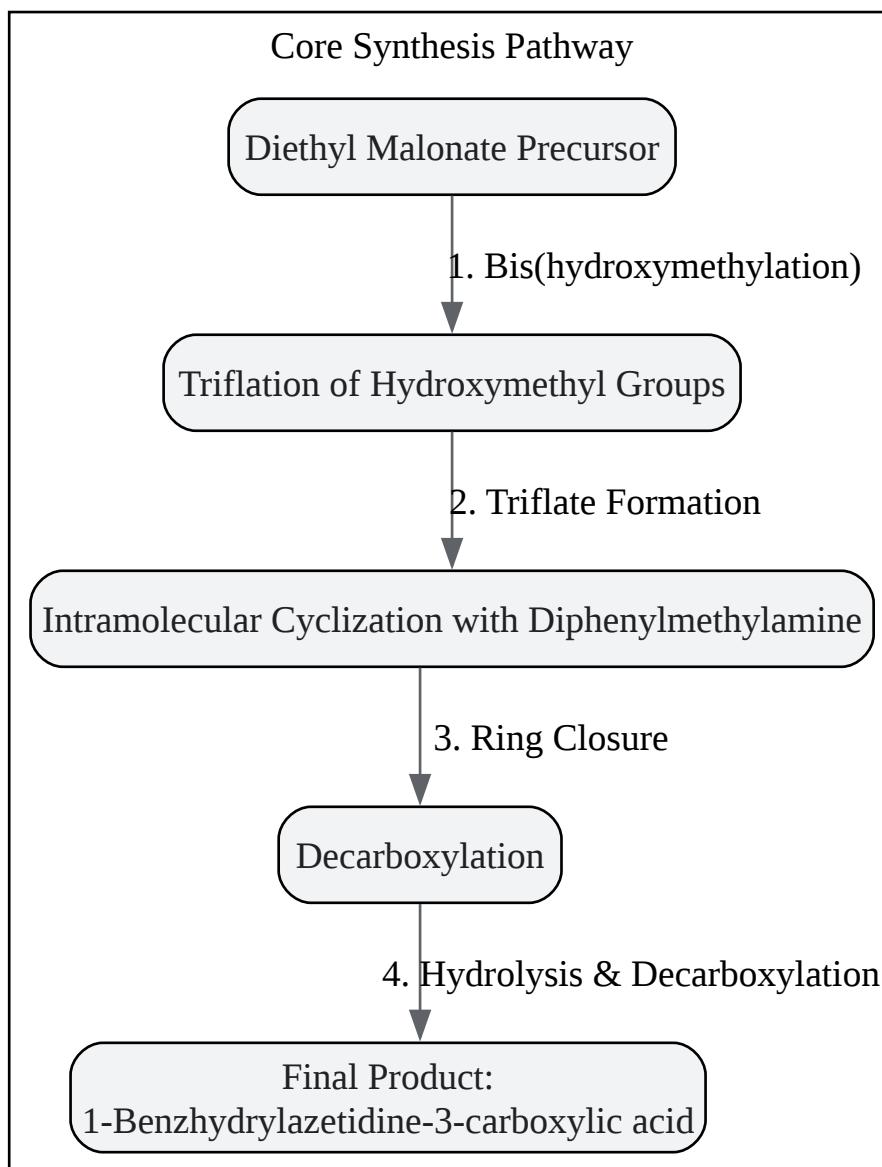
Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

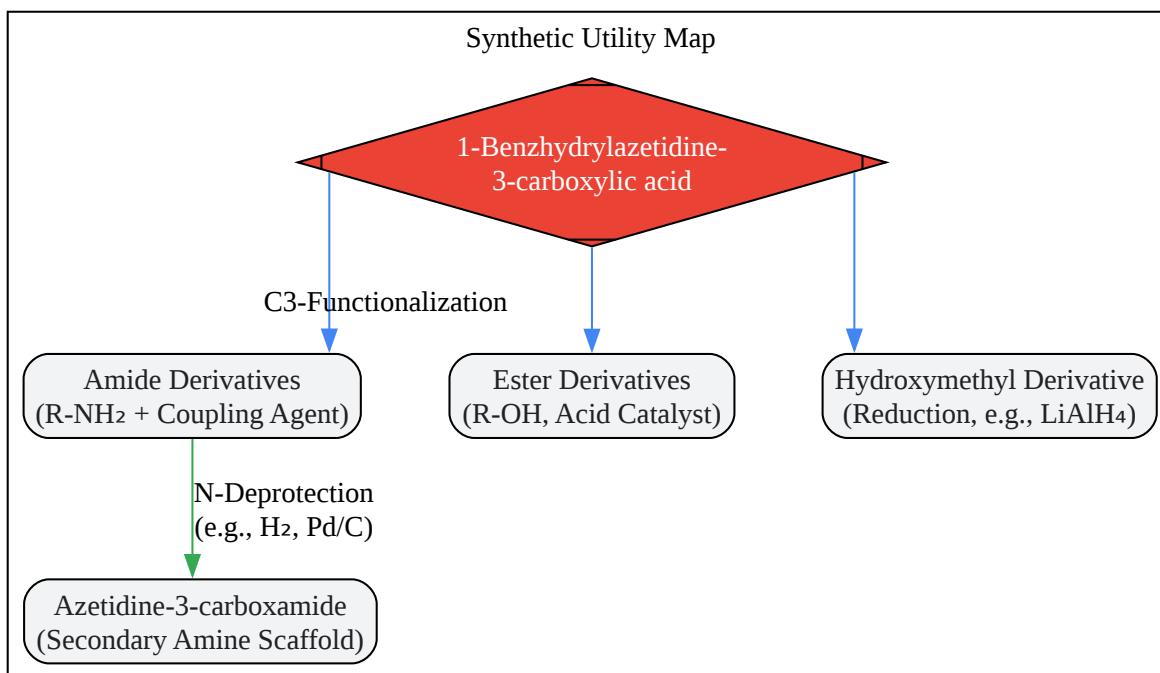
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have emerged as powerful tools for drug design.

Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged scaffolds" that offer a compelling balance between conformational rigidity and chemical stability.^{[1][2]} Their incorporation into molecular designs can significantly enhance properties such as aqueous solubility, metabolic stability, and three-dimensional complexity, thereby improving interactions with biological targets.^{[3][4]}

This guide focuses on a particularly versatile and strategic building block: **1-Benzhydrylazetidine-3-carboxylic acid**. This compound uniquely combines the structural benefits of the azetidine core with two orthogonal chemical handles: a carboxylic acid for chain extension and a bulky N-benzhydryl group that serves as both a lipophilic modifier and a readily cleavable protecting group.^[5] Its application spans the synthesis of complex molecules, from peptide mimetics to novel central nervous system agents, making it an indispensable component in the modern synthetic chemist's toolbox.^{[5][6]}

Physicochemical Characteristics


A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key data for **1-Benzhydrylazetidine-3-carboxylic acid** are summarized below.


Property	Value
CAS Number	36476-87-6 [5] [7] [8]
Molecular Formula	C ₁₇ H ₁₇ NO ₂ [5] [7] [9]
Molecular Weight	267.33 g/mol [5]
Appearance	White to Brown Crystalline Powder [5] [8]
Melting Point	198 °C (decomposes) [5]
IUPAC Name	1-benzhydrylazetidine-3-carboxylic acid [9] [10]
Synonyms	1-(Diphenylmethyl)azetidine-3-carboxylic acid [5] [10]

Spectroscopic data, particularly ¹H NMR, is essential for confirming the structure and purity of this reagent and is readily available from commercial suppliers and chemical databases.[\[11\]](#)

Synthetic Strategy: Accessing the Core Scaffold

While **1-Benzhydrylazetidine-3-carboxylic acid** is commercially available, understanding its synthesis provides insight into its chemical nature. A common and efficient strategy for constructing the azetidine-3-carboxylic acid core involves a multi-step sequence starting from readily available precursors like diethyl malonate. The N-benzhydryl group is typically introduced via nucleophilic substitution.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. 1-Benzhydrylazetidine-3-carboxylic acid(36476-87-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-Benzhydrylazetidine-3-carboxylic acid as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015527#1-benzhydrylazetidine-3-carboxylic-acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com